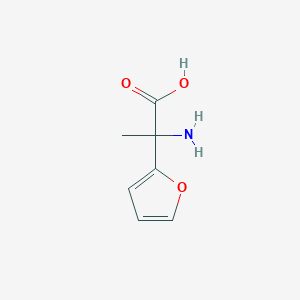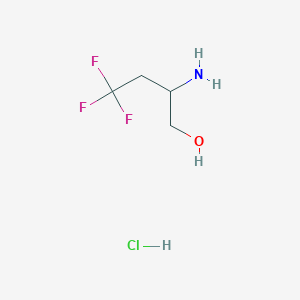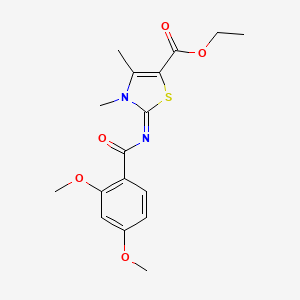![molecular formula C23H21N3O2S2 B2548397 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941902-82-5](/img/structure/B2548397.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide" is a multifunctional molecule that is likely to possess a range of biological activities due to the presence of several pharmacophoric elements such as the thiazole, phenylthio, and pyridine moieties. These structural features are common in compounds with potential antitumor, antiallergic, and kinase inhibitory activities, as seen in the provided papers .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of a key precursor with various chemical reagents, leading to a diversity of products through pathways such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . For example, the synthesis of thiazolo[3,2-a]pyridines from 2-[N-(4-ethoxyphenyl)-acetamide-2-yl]-4,5-dihydro-4-thiazolinone demonstrates the versatility of such precursors in heterocyclic transformations . The synthesis procedures are often simple, involving one-pot reactions under mild conditions, which is advantageous for the production of a variety of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be confirmed through analytical and spectral data, including LCMS, IR, 1H and 13C NMR spectroscopies, and sometimes single crystal X-ray data . These techniques provide detailed information about the molecular framework and the substitution pattern on the heterocyclic core.
Chemical Reactions Analysis
Compounds with acetamide groups, such as the one being analyzed, can act as electrophilic building blocks for the formation of various ring systems. For instance, N-aryl-2-chloroacetamides have been used to synthesize thiazolo[3,2-a]pyrimidinones, demonstrating the reactivity of the acetamide moiety in cyclization reactions . Similarly, the presence of a thiazole ring can lead to a range of chemical transformations, as seen in the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives with kinase inhibitory and anticancer activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. While the provided papers do not detail the specific physical properties of "N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide," related compounds exhibit properties that make them suitable for biological assays. For example, solubility, melting points, and stability are important factors that can affect the compound's biological activity and its potential as a drug candidate .
Relevant Case Studies
Several of the synthesized compounds in the provided papers have been evaluated for their biological activities. For instance, some derivatives have shown high inhibitory effects on human cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Another study reported the synthesis of acetamide derivatives with significant cytotoxicity on pancreatic, liver, and breast cancer cell lines . Additionally, compounds with similar structural features have been investigated for antiallergic properties, with one derivative being significantly more potent than a known antiallergic drug . These case studies highlight the potential therapeutic applications of such multifunctional heterocyclic compounds.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Compounds with structures related to N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide have been studied for their antiproliferative activities. For example, new functionalized pyridine linked thiazole derivatives have shown promising anticancer activity against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) (Alaa M. Alqahtani & A. Bayazeed, 2020). These studies indicate that compounds bearing similarities to the given chemical structure may possess significant antiproliferative properties against various cancer cells.
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of compounds for their antimicrobial properties. For instance, new pyridine derivatives were synthesized and found to exhibit antibacterial and antifungal activities. These compounds were tested against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, and fungal strains, such as Aspergillus niger and Aspergillus fumigatus, demonstrating significant antimicrobial activities (N. Patel & S. N. Agravat, 2007). This suggests that derivatives of the chemical structure could be potent antimicrobial agents.
Antitumor Activity
Research into the antitumor activity of related compounds has yielded positive results. For example, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been studied for their antiproliferative activity against various human cancer cell lines, revealing high inhibitory effects. This indicates the potential of these compounds as antitumor agents (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010). The structural similarities suggest that N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide could also possess antitumor properties.
Propiedades
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-2-28-19-11-6-12-20-22(19)25-23(30-20)26(15-17-8-7-13-24-14-17)21(27)16-29-18-9-4-3-5-10-18/h3-14H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXHIUPHEYMUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2548315.png)

![2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid](/img/structure/B2548319.png)
![N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2548321.png)









![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)